Cas no 53394-92-6 (Drinidene)

Drinidene 化学的及び物理的性質
名前と識別子
-
- 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro-
- Drinidene
- 2-(Aminomethylene)-1-indanone
- 2-Aminomethylen-1-indanon
- 2-Aminomethyleneindanone
- AC1MI2EK
- Drinidene [USAN:INN]
- NSC299237
- SureCN121997
- UNII-G715G2AW6N
- G715G2AW6N
- SCHEMBL121997
- DTXSID301023826
- 2-(aminomethylidene)-2,3-dihydro-1h-inden-1-one
- CP-24877
- 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one
- DRINIDENE [USAN]
- AKOS040751642
- (2E)-2-(aminomethylidene)-2,3-dihydro-1H-inden-1-one
- NSC-299237
- 1H-Inden-1-one, 2-(aminomethylene)-2,3-dihydro-
- Drinidene (USAN/INN)
- Q27278865
- NSC 299237
- DRINIDENE [INN]
- AKOS034130847
- 53394-92-6
- (2E)-2-(aminomethylidene)-3H-inden-1-one
- (2E)-2-(AMINOMETHYLENE)-2,3-DIHYDRO-1H-INDEN-1-ONE
- D03908
- CP-24,877
- CHEMBL4297145
- DA-63022
-
- インチ: InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+
- InChIKey: HJOUSWJOPKLCGA-SOFGYWHQSA-N
- ほほえんだ: C1C2=CC=CC=C2C(=O)C1=CN
計算された属性
- せいみつぶんしりょう: 159.06847
- どういたいしつりょう: 159.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 43.1Ų
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.333
- ふってん: 306.1°Cat760mmHg
- フラッシュポイント: 138.9°C
- 屈折率: 1.743
- PSA: 43.09
- LogP: 1.96830
Drinidene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-119864-10mM*1 mL in DMSO |
Drinidene |
53394-92-6 | 95.22% | 10mM*1 mL in DMSO |
¥1650 | 2024-04-18 | |
MedChemExpress | HY-119864-10mM*1mLinDMSO |
Drinidene |
53394-92-6 | 95.22% | 10mM*1mLinDMSO |
¥1650 | 2023-07-26 | |
MedChemExpress | HY-119864-5mg |
Drinidene |
53394-92-6 | 95.22% | 5mg |
¥1500 | 2024-04-18 | |
Aaron | AR00DIX9-250mg |
Drinidene |
53394-92-6 | 95% | 250mg |
$530.00 | 2023-12-13 | |
Aaron | AR00DIX9-500mg |
Drinidene |
53394-92-6 | 95% | 500mg |
$822.00 | 2023-12-13 | |
Enamine | EN300-2504272-250mg |
2-(aminomethylidene)-2,3-dihydro-1H-inden-1-one |
53394-92-6 | 95.0% | 250mg |
$367.0 | 2023-10-02 | |
Aaron | AR00DIX9-2.5g |
Drinidene |
53394-92-6 | 95% | 2.5g |
$2025.00 | 2023-12-13 | |
Aaron | AR00DIX9-5g |
Drinidene |
53394-92-6 | 95% | 5g |
$2984.00 | 2023-12-13 | |
Enamine | EN300-2504272-100mg |
2-(aminomethylidene)-2,3-dihydro-1H-inden-1-one |
53394-92-6 | 95.0% | 100mg |
$257.0 | 2023-10-02 | |
A2B Chem LLC | AG29953-50mg |
2-(aminomethylidene)-2,3-dihydro-1h-inden-1-one |
53394-92-6 | 95% | 50mg |
$219.00 | 2024-04-19 |
Drinidene 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Drinideneに関する追加情報
Introduction to 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro (CAS No. 53394-92-6)
1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro (CAS No. 53394-92-6) is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential biological activities. The molecular structure of this compound consists of an indene core modified with an aminomethylene substituent, making it a valuable intermediate in the development of various chemical derivatives.
The aminomethylene group in the molecule introduces a reactive site that can participate in multiple chemical transformations, including condensation reactions, polymerization processes, and functional group interconversions. These properties make 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro particularly useful in the synthesis of complex organic molecules. Furthermore, its structural similarity to naturally occurring heterocycles has prompted investigations into its potential pharmacological effects.
In recent years, the pharmaceutical industry has shown increasing interest in exploring novel heterocyclic compounds for their therapeutic potential. 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro has been studied for its possible role as a precursor in the synthesis of bioactive molecules. Researchers have been particularly intrigued by its ability to serve as a scaffold for designing compounds with anti-inflammatory, antimicrobial, and even anticancer properties. The presence of the indene moiety is known to contribute to the stability and bioavailability of drug candidates.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. The aminomethylene functionality allows for facile modifications through reductive amination or Schiff base formation, enabling the creation of diverse derivatives with tailored biological activities. For instance, recent studies have demonstrated that derivatives of 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro exhibit promising inhibitory effects on certain enzymes implicated in metabolic disorders. These findings highlight the compound's potential as a lead molecule in drug discovery efforts.
The synthesis of 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro involves multi-step organic reactions that require precise control over reaction conditions. Typically, the indene core is prepared through cyclization reactions followed by functionalization at the 2-position with an aminomethylene group. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing the environmental impact of its production. Such innovations are crucial for ensuring the scalability and cost-effectiveness of pharmaceutical intermediates like this one.
From a chemical biology perspective, understanding the interactions between 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro and biological targets is essential for unlocking its therapeutic potential. Computational modeling and high-throughput screening techniques have been employed to identify how this compound interacts with proteins and enzymes. These studies have revealed insights into its binding affinity and mode of action, providing a foundation for rational drug design.
The structural versatility of 1H-Inden-1-one,2-(aminomethylene)-2,3-dihydro also makes it an attractive candidate for material science applications beyond pharmaceuticals. Its ability to form stable complexes with other molecules has been explored in areas such as catalysis and polymer chemistry. For example, researchers have investigated its use as a ligand in transition metal catalysis due to its chelating properties and electron-rich framework.
In conclusion,1H-Inden-1-one, CAS No. 53394-92-6, represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new ways to harness its potential, this molecule is poised to play an increasingly important role in both academic research and industrial development.
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